molecular formula C20H27NO3 B5405088 2-(6-methoxy-2-naphthyl)-4-(2-propoxyethyl)morpholine

2-(6-methoxy-2-naphthyl)-4-(2-propoxyethyl)morpholine

Cat. No.: B5405088
M. Wt: 329.4 g/mol
InChI Key: FKHWMZMDFUIZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-methoxy-2-naphthyl)-4-(2-propoxyethyl)morpholine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied in the past decade due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

2-(6-methoxy-2-naphthyl)-4-(2-propoxyethyl)morpholine selectively binds to and blocks the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By inhibiting the activity of mGluR5, this compound reduces the release of glutamate, which is a major excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and synaptic plasticity, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate, increase the expression of brain-derived neurotrophic factor (BDNF), and modulate the activity of various ion channels and receptors. These effects can lead to changes in synaptic plasticity, neuronal excitability, and learning and memory.

Advantages and Limitations for Lab Experiments

2-(6-methoxy-2-naphthyl)-4-(2-propoxyethyl)morpholine has several advantages for lab experiments. It is highly selective for mGluR5 and does not bind to other glutamate receptors. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations. It has low solubility in water, which can make it difficult to administer in some experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness in some therapeutic applications.

Future Directions

There are several future directions for research on 2-(6-methoxy-2-naphthyl)-4-(2-propoxyethyl)morpholine. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in therapeutic applications. Another area of interest is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Finally, there is a need for more research on the long-term effects of this compound and other mGluR5 antagonists on synaptic plasticity, learning and memory, and other physiological processes.

Synthesis Methods

2-(6-methoxy-2-naphthyl)-4-(2-propoxyethyl)morpholine can be synthesized using a multi-step synthetic route that involves the condensation of 6-methoxy-2-naphthaldehyde with 4-(2-propoxyethyl)morpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

2-(6-methoxy-2-naphthyl)-4-(2-propoxyethyl)morpholine has been widely used in scientific research to investigate the role of mGluR5 in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in diseases such as Fragile X syndrome, Parkinson's disease, and addiction. This compound has also been used to study the role of mGluR5 in synaptic plasticity and learning and memory.

Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-4-(2-propoxyethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-3-10-23-11-8-21-9-12-24-20(15-21)18-5-4-17-14-19(22-2)7-6-16(17)13-18/h4-7,13-14,20H,3,8-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHWMZMDFUIZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCN1CCOC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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